molecular formula C22H21N5O2S B2425295 2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-phenethylacetamide CAS No. 894062-04-5

2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-phenethylacetamide

Cat. No. B2425295
CAS RN: 894062-04-5
M. Wt: 419.5
InChI Key: GEVOHLIVTHUZDC-UHFFFAOYSA-N
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Description

“2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-phenethylacetamide” is a compound that belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These compounds are of prime importance due to their extensive therapeutic uses . They have been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .


Molecular Structure Analysis

The molecular structure of this compound, like other 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, is characterized by the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . This core structure can make specific interactions with different target receptors .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be similar to those of other 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These compounds are often used as synthetic intermediates in the development of new biologically active entities .

Scientific Research Applications

Compound Synthesis for Antiviral Activity

The compound has been synthesized and tested for its antiviral properties. Specifically, a derivative of this compound showed promising antiviral activity against the Hepatitis A virus (HAV) in cell culture, indicating its potential in treating viral infections (Shamroukh & Ali, 2008).

Anticancer Applications

Antiproliferative Properties

Another study synthesized derivatives of the compound, observing their antiproliferative effects. While the compound lost its thrombin inhibitory and fibrinogen receptor antagonistic activities, it gained the ability to inhibit the proliferation of endothelial and tumor cells (Ilić et al., 2011).

Structural Analysis and Medicinal Chemistry

Structural Analysis and Drug Design

The compound's structural features have been analyzed, with density functional theory calculations performed to understand its properties. This study provides a foundation for further exploration of the compound in medicinal chemistry, including the synthesis of derivatives and evaluation of their biological activities (Sallam et al., 2021).

Future Directions

Given the diverse pharmacological activities of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines , there is potential for the further development and study of “2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-phenethylacetamide” and related compounds. Future research could focus on exploring its potential therapeutic uses, optimizing its synthesis, and investigating its mechanism of action in more detail.

Mechanism of Action

Target of Action

The compound, also known as 2-{[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide, is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . This class of compounds has been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects

Mode of Action

The mode of action of this compound is likely to involve interactions with its target receptors, facilitated by its ability to form hydrogen bonds . The presence of a carboxamide functionality in the composition of organic molecules was found to be essential in many clinically approved synthetic and naturally derived drugs

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be related to its pharmacological activities. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival, such as poly (ADP-ribose) polymerase 1 (PARP-1) and epidermal growth factor receptor (EGFR)

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold , suggesting that similar studies could be conducted for this compound to predict its ADME properties.

Result of Action

The result of this compound’s action is likely to be dependent on its pharmacological activity. For example, its anticancer activity may result in the inhibition of cancer cell proliferation and the induction of apoptosis . Its antimicrobial and antiviral activities may result in the inhibition of microbial and viral growth.

Action Environment

The action of this compound may be influenced by various environmental factors. For example, the presence of a nitro group on the aromatic ring was found to deactivate 3-nitrobenzohydrazide as a nucleophile , suggesting that the compound’s activity may be affected by the presence of certain functional groups. Additionally, the reactions were found to occur only at higher temperature and much more slowly , indicating that temperature may also influence the compound’s action

properties

IUPAC Name

2-[[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2S/c1-29-18-9-5-8-17(14-18)19-10-11-20-24-25-22(27(20)26-19)30-15-21(28)23-13-12-16-6-3-2-4-7-16/h2-11,14H,12-13,15H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEVOHLIVTHUZDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN3C(=NN=C3SCC(=O)NCCC4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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